molecular formula C13H16N2O6 B13340488 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid CAS No. 1638771-29-5

3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid

Katalognummer: B13340488
CAS-Nummer: 1638771-29-5
Molekulargewicht: 296.28 g/mol
InChI-Schlüssel: UKQTXNMVTCQDAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two dimethylcarbamoyl groups attached to the benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

3,5-dihydroxybenzoic acid+2dimethylcarbamoyl chloride3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid+2HCl\text{3,5-dihydroxybenzoic acid} + 2 \text{dimethylcarbamoyl chloride} \rightarrow \text{this compound} + 2 \text{HCl} 3,5-dihydroxybenzoic acid+2dimethylcarbamoyl chloride→3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid+2HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3,5-dihydroxybenzoic acid and dimethylamine.

    Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 3,5-dihydroxybenzoic acid and dimethylamine.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,5-Dihydroxybenzoic acid: The parent compound from which 3,5-Bis((dimethylcarbamoyl)oxy)benzoic acid is derived.

    3,5-Bis((4′-carboxylbenzyl)oxy)benzoic acid: Another compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of dimethylcarbamoyl groups, which impart specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

1638771-29-5

Molekularformel

C13H16N2O6

Molekulargewicht

296.28 g/mol

IUPAC-Name

3,5-bis(dimethylcarbamoyloxy)benzoic acid

InChI

InChI=1S/C13H16N2O6/c1-14(2)12(18)20-9-5-8(11(16)17)6-10(7-9)21-13(19)15(3)4/h5-7H,1-4H3,(H,16,17)

InChI-Schlüssel

UKQTXNMVTCQDAH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)C(=O)O)OC(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.